molecular formula C7H5BrN2 B591998 3-Bromo-1H-pyrrolo[3,2-b]pyridine CAS No. 23688-47-3

3-Bromo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B591998
CAS No.: 23688-47-3
M. Wt: 197.035
InChI Key: IVNDTQPKDGOBDE-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[3,2-b]pyridine: is a heterocyclic compound that features a bromine atom attached to the third position of a pyrrolo[3,2-b]pyridine ring system. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Mechanism of Action

Target of Action

3-Bromo-1H-pyrrolo[3,2-b]pyridine has been found to have high inhibition on TNIK (Traf2- and Nck-interacting kinase) . TNIK is a member of the germinal center kinase family and plays a crucial role in the regulation of various cellular processes, including cell proliferation, migration, and survival .

Mode of Action

The compound interacts with its target, TNIK, leading to its inhibition . This interaction results in changes in the cellular processes regulated by TNIK, such as cell proliferation, migration, and survival .

Biochemical Pathways

Upon binding to TNIK, this compound inhibits the activation of downstream signaling pathways regulated by TNIK . This includes pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

It is known that the compound is a solid at room temperature . It is recommended to be stored in a cool and dark place, under inert gas . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The inhibition of TNIK by this compound can lead to a decrease in cell proliferation and migration, and an increase in cell apoptosis . This makes the compound a potential candidate for cancer therapy, as abnormal activation of TNIK is associated with the progression and development of several cancers .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is air sensitive and should be stored under inert gas . Its stability and efficacy could be affected by exposure to light, moisture, or inappropriate temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk associated with handling bromine on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The compound can participate in Suzuki, Negishi, and Buchwald-Hartwig cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds.

    Reduction Reactions: The bromine atom can be reduced to form 1H-pyrrolo[3,2-b]pyridine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are commonly used along with ligands like triphenylphosphine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.

    Cross-Coupling Reactions: Products include biaryl compounds or arylamines.

    Reduction Reactions: The major product is 1H-pyrrolo[3,2-b]pyridine.

Scientific Research Applications

3-Bromo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1H-pyrrolo[3,2-b]pyridine is unique due to its specific bromination pattern and the position of the bromine atom on the pyrrolo[3,2-b]pyridine ring. This unique structure imparts distinct reactivity and biological activity compared to its isomers and other similar compounds .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNDTQPKDGOBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657104
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23688-47-3
Record name 3-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-azaindole
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